molecular formula C7H7FN2O2S B1227587 4-Carbamimidoylbenzene-1-sulfonyl fluoride CAS No. 32752-19-5

4-Carbamimidoylbenzene-1-sulfonyl fluoride

Cat. No.: B1227587
CAS No.: 32752-19-5
M. Wt: 202.21 g/mol
InChI Key: LIXKVGAXCBVJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamimidoylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H7FN2O2S. It is known for its role as a serine protease inhibitor, which makes it valuable in various biochemical and medical research applications. This compound is characterized by its ability to form stable complexes with serine residues in proteins, thereby inhibiting their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamimidoylbenzene-1-sulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Carbamimidoylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane and ethanol. Reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives .

Scientific Research Applications

4-Carbamimidoylbenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Carbamimidoylbenzene-1-sulfonyl fluoride involves the covalent modification of serine residues in target proteins. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative. This modification inhibits the activity of the enzyme by blocking its active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamimidoylbenzene-1-sulfonyl fluoride is unique in its combination of high stability, water solubility, and potent inhibitory activity against a broad range of serine proteases. These properties make it a valuable tool in both research and industrial applications .

Properties

CAS No.

32752-19-5

Molecular Formula

C7H7FN2O2S

Molecular Weight

202.21 g/mol

IUPAC Name

4-carbamimidoylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H7FN2O2S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)

InChI Key

LIXKVGAXCBVJLI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1C(=N)N)S(=O)(=O)F

Synonyms

4-amidinobenzenesulfonylfluoride

Origin of Product

United States

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